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molecular formula C8H4N2OS B8718930 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carbonitrile

7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carbonitrile

Cat. No. B8718930
M. Wt: 176.20 g/mol
InChI Key: CNYXSHXZDJALMA-UHFFFAOYSA-N
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Patent
US09006252B2

Procedure details

A stirred mixture of 7-oxo-4,7-dihydro-thieno[3,2-b]pyridine-6-carbonitrile (0.668 g, 3.8 mmol) and 6 ml of phosphorus oxychloride was heated to reflux for 2 h, and then cooled to room temperature. The residue was added to ice water and dichloromethane, and the resulting mixture was neutralized by addition of solid NaHCO3 carefully. The organic layer was separated, washed with H2O, dried over MgSO4, and concentrated in vacuum to give 0.526 g (71%) of a red-brown solid. 1H NMR (300 MHz, DMSO-d6) δ 9.12 (s, 1H), 8.60 (d, J=5.4 Hz, 1H), 7.82 (d, J=6 Hz, 1H); LC-MS (ESI) m/z 195.0 (M+1).
Quantity
0.668 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:7]([C:8]#[N:9])=[CH:6][NH:5][C:4]2[CH:10]=[CH:11][S:12][C:3]1=2.P(Cl)(Cl)([Cl:15])=O.C([O-])(O)=O.[Na+]>ClCCl>[Cl:15][C:2]1[C:7]([C:8]#[N:9])=[CH:6][N:5]=[C:4]2[CH:10]=[CH:11][S:12][C:3]=12 |f:2.3|

Inputs

Step One
Name
Quantity
0.668 g
Type
reactant
Smiles
O=C1C2=C(NC=C1C#N)C=CS2
Name
Quantity
6 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1C#N)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 0.526 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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